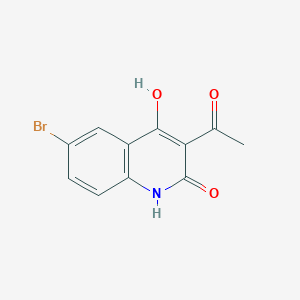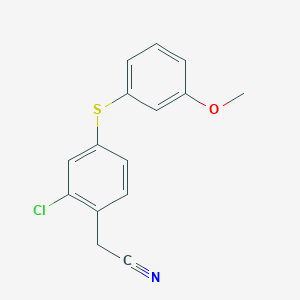![molecular formula C15H23NO2S B11840250 Aziridine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 148961-16-4](/img/structure/B11840250.png)
Aziridine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]- is a derivative of aziridine, a three-membered nitrogen-containing heterocycle Aziridines are known for their high reactivity due to the ring strain in their structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aziridine derivatives typically involves the reaction of alkenes with nitrenes or the cyclization of haloamines. For Aziridine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, one common method involves the reaction of 2-hexylamine with a sulfonyl chloride derivative under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which then undergoes cyclization to form the aziridine ring.
Industrial Production Methods
Industrial production of aziridine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the reaction proceeds smoothly and safely.
Analyse Des Réactions Chimiques
Types of Reactions
Aziridine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]- can undergo various chemical reactions, including:
Nucleophilic Ring Opening: The strained aziridine ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Substitution Reactions: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Ring Opening: Reagents such as sodium azide, lithium aluminum hydride, and various amines are commonly used. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Substitution Reactions: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring opening with amines can yield amino alcohols, while oxidation can produce sulfonyl aziridines.
Applications De Recherche Scientifique
Aziridine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful for studying enzyme mechanisms and protein modifications.
Medicine: Aziridine derivatives have shown potential as anticancer agents due to their ability to alkylate DNA.
Industry: The compound is used in the production of polymers and coatings, where its reactivity can be harnessed to create cross-linked materials.
Mécanisme D'action
The mechanism of action of Aziridine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]- involves its high reactivity due to the strained aziridine ring. The compound can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can disrupt normal cellular processes, leading to cytotoxic effects. The sulfonyl group can also participate in various chemical reactions, further enhancing the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-
- Aziridine, 2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-
Uniqueness
Aziridine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]- is unique due to the presence of the hexyl group, which can influence its solubility and reactivity The 4-methylphenylsulfonyl group also imparts specific chemical properties, making it distinct from other aziridine derivatives
Propriétés
Numéro CAS |
148961-16-4 |
|---|---|
Formule moléculaire |
C15H23NO2S |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
2-hexyl-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C15H23NO2S/c1-3-4-5-6-7-14-12-16(14)19(17,18)15-10-8-13(2)9-11-15/h8-11,14H,3-7,12H2,1-2H3 |
Clé InChI |
CZLBWUFZIDRPQH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1CN1S(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Z)-(2-nitrophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11840173.png)




![3-(2-Bromophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11840194.png)
![2,3-Dimethyl-6-[2-(methylamino)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B11840202.png)
![4,9-Dimethoxy-7-(methoxymethyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11840208.png)




![4-(5H-Dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine](/img/structure/B11840240.png)
